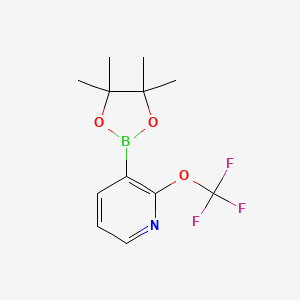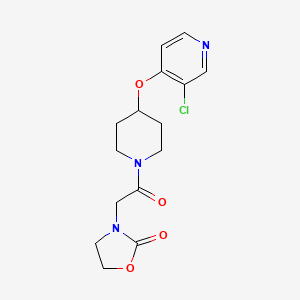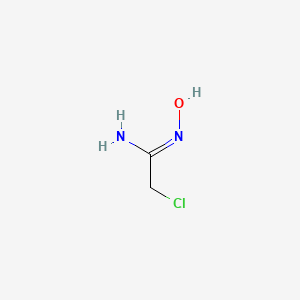
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C30H24ClN3O3 and its molecular weight is 509.99. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Metabolism and Disposition : Studies like the one on Almorexant, a dual orexin receptor antagonist, highlight the importance of understanding the metabolic pathways and resulting metabolites of pharmacological compounds in humans. The comprehensive metabolic profiling aids in predicting drug behavior, including absorption, metabolism, elimination, and potential interactions, which is crucial for drug development and safety assessments (Dingemanse et al., 2013).
Pharmacokinetics : Research on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, underscores the significance of studying the pharmacokinetics for new drugs. Understanding the disposition, metabolism, and elimination of drugs can inform dosage recommendations, identify potential side effects, and guide therapeutic use (Renzulli et al., 2011).
Clinical Pharmacology : Clinical trials, such as those evaluating the safety and efficacy of new muscle relaxants or antimalarial drugs, are essential for confirming the therapeutic potential of new chemical entities. These studies help determine the optimal dosing regimens, evaluate drug interactions, and assess the balance between efficacy and safety (Basta et al., 1988).
Toxicology : Understanding the toxicological profile of compounds, including potential cardiotoxicity or hepatotoxicity, is crucial for evaluating the safety of new drugs. Studies investigating the toxic effects of compounds provide valuable data for risk assessment and help in designing safer drugs (Joyce et al., 2013).
Bioavailability and Pharmacodynamics : Research into the bioavailability and pharmacodynamics of compounds, such as those found in Artichoke leaf extracts, illustrates the need to understand how drugs are absorbed, distributed, metabolized, and excreted. This information is vital for optimizing therapeutic effects and minimizing adverse reactions (Wittemer et al., 2005).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid to form the intermediate, which is then coupled with 4-aminobenzophenone to obtain the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "4-aminobenzophenone", "m-toluidine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "3-chlorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid in N,N-dimethylformamide and triethylamine is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried to obtain the intermediate product.", "Step 2: Synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide", "4-aminobenzophenone is dissolved in acetic anhydride and cooled to 0°C. To this, a solution of the intermediate product obtained in step 1 in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried. The product is then coupled with m-toluidine in the presence of sodium bicarbonate and dichloromethane. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with water, and dried to obtain the final product." ] } | |
CAS番号 |
1223957-76-3 |
製品名 |
2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide |
分子式 |
C30H24ClN3O3 |
分子量 |
509.99 |
IUPAC名 |
2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C30H24ClN3O3/c1-20-6-4-9-24(16-20)32-28(35)18-21-12-14-25(15-13-21)34-29(36)26-10-2-3-11-27(26)33(30(34)37)19-22-7-5-8-23(31)17-22/h2-17H,18-19H2,1H3,(H,32,35) |
InChIキー |
RVDKXOJZHHVYSN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2859664.png)

![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)

![N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2859669.png)
![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)
